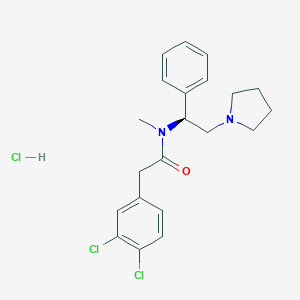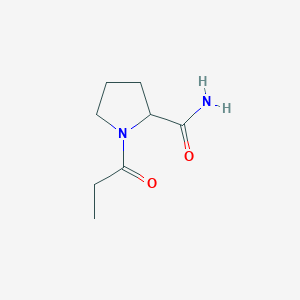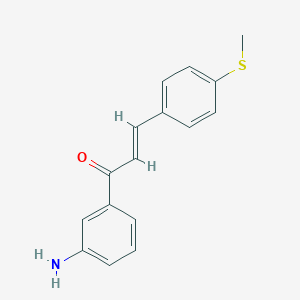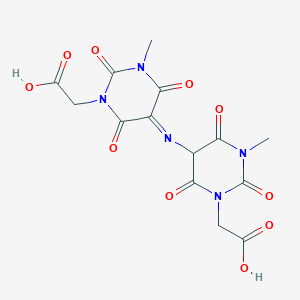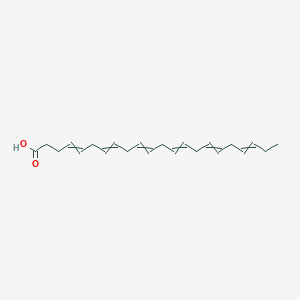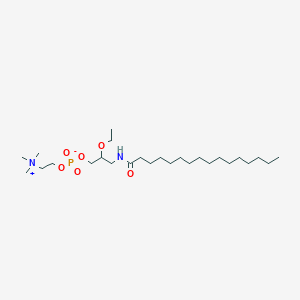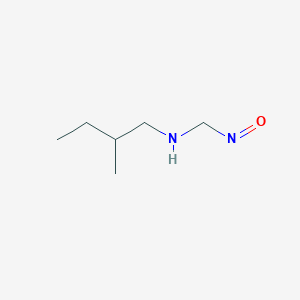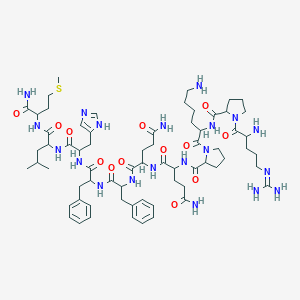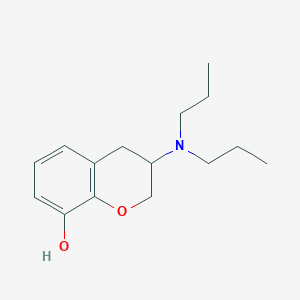
N,N-Dipropyl-8-hydroxy-3-chromanamine
Descripción general
Descripción
N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) is an oxygen isostere of the dopamine agonist N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT) with enhanced presynaptic selectivity . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular formula of DP-8OH-3CA is C15H23NO2. Its molecular weight is 249.35 g/mol. The exact molecular structure would require further analysis.Physical And Chemical Properties Analysis
The density of DP-8OH-3CA is predicted to be 1.08±0.1 g/cm3 . Its boiling point is predicted to be 374.4±42.0 °C . Further physical and chemical properties would require additional analysis.Aplicaciones Científicas De Investigación
Dopamine Receptor Agonist : N,N-dipropyl-8-hydroxy-3-chromanamine has been identified as a more potent dopamine receptor agonist than apomorphine, highlighting its potential as a new drug in this category (Horn et al., 1988).
Parkinson's Disease and Neurodegenerative Disorders : It exhibits potent D2-dopamine agonistic properties with enhanced presynaptic selectivity, suggesting its potential use in treating Parkinson's disease and other neurodegenerative disorders (Vermue et al., 1988).
Synthesis of Tetrahydroquinoline : Research shows that it can be synthesized and thermally opened to produce 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline, indicating its role in chemical synthesis (Barvainiene et al., 2007).
Effects of Non-hydroxylated Analogs : Studies on non-hydroxylated rigid analogs of apomorphine, which include compounds similar to this compound, indicate their potential to induce emesis, contralateral circling, and inhibit prolactin secretion (Rusterholz et al., 1979).
Interactions with 5-HT1A Receptors : The enantiomers of N,N-dialkylated 2-amino-8-hydroxytetralins show stereoselective interactions with 5-HT1A receptors in the brain, indicating their relevance in neurological research (Björk et al., 1989).
Dopamine-Receptor Stimulating Activity : Monophenolic 2-(dipropylamino)indans and related compounds, which include this compound, exhibit central dopamine-receptor stimulating activity (Hacksell et al., 1981).
Potential as a 5-HT1A-Receptor Agonist : Research indicates that certain isomers of this compound may act as potential 5-HT1A-receptor agonists, further emphasizing its neurological implications (Liu et al., 1989).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13/h5-7,13,17H,3-4,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSSMALRVSYAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874738 | |
| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112904-74-2 | |
| Record name | 8-Hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112904742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



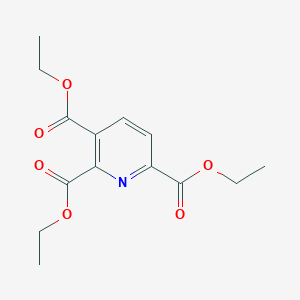
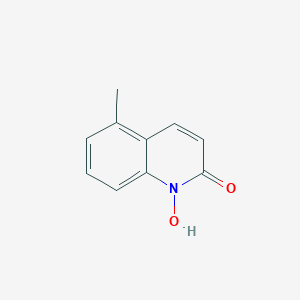
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
